Apogossypol

Description

Historical Background and Development

Apogossypol was first synthesized in the early 2000s through strategic modification of gossypol, a yellow polyphenolic compound isolated from cotton plants (Gossypium species). Researchers removed gossypol's reactive aldehyde groups (-CHO) at positions 8 and 8' while preserving the binaphthyl backbone, significantly reducing off-target effects while maintaining affinity for Bcl-2 family proteins. This redesign addressed gossypol's dose-limiting toxicity observed in clinical trials for contraceptive and anticancer applications.

Key milestones include:

Relationship to Parent Compound Gossypol

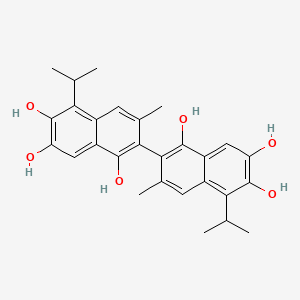

Structurally, this compound (C28H26O8) differs from gossypol (C30H30O8) through:

The aldehyde removal eliminates crosslinking with cellular nucleophiles, reducing gastrointestinal and neurological toxicity while preserving the compound's ability to occupy the BH3-binding groove of anti-apoptotic Bcl-2 proteins.

Significance in Medicinal Chemistry Research

This compound's development marked three key innovations:

- Proof-of-concept for modifying natural products to enhance therapeutic index

- Structural template for pan-Bcl-2 inhibitors targeting multiple anti-apoptotic proteins (Bcl-2, Bcl-XL, Mcl-1)

- Platform compound enabling rational design of derivatives through:

Notable derivatives include BI-97C1 (Sabutoclax), which shows 0.2-0.6 μM IC50 against Bcl-2 family proteins and 85% tumor growth inhibition in xenograft models.

Overview of Apoptosis Regulation and Bcl-2 Family Proteins

The intrinsic apoptosis pathway is governed by Bcl-2 family proteins:

Pro-survival Members

- Bcl-2

- Bcl-XL

- Mcl-1

- Bfl-1/A1

Pro-apoptotic Effectors

- Bax

- Bak

- Bok

BH3-only Proteins

- Bim

- Bid

- Puma

This compound mimics BH3-only proteins by binding the hydrophobic groove of pro-survival members, displacing pro-apoptotic partners to initiate mitochondrial outer membrane permeabilization (MOMP). Structural studies reveal critical interactions:

Evolution of Bcl-2 Family Protein Inhibitors

The development timeline of Bcl-2 inhibitors illustrates this compound's role:

This compound derivatives bridged the gap between first-generation natural products and modern selective inhibitors by demonstrating that pan-Bcl-2 inhibition could achieve therapeutic efficacy without prohibitive toxicity when properly engineered. Current research focuses on isoform-selective variants and combination therapies with conventional chemotherapeutics.

Properties

IUPAC Name |

3-methyl-5-propan-2-yl-2-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,6,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O6/c1-11(2)21-15-7-13(5)23(25(31)17(15)9-19(29)27(21)33)24-14(6)8-16-18(26(24)32)10-20(30)28(34)22(16)12(3)4/h7-12,29-34H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJKWGWHZVXBGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197162 | |

| Record name | (2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 5,5'-diisopropyl-3,3'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475-56-9 | |

| Record name | (2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 5,5'-diisopropyl-3,3'-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 5,5'-diisopropyl-3,3'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stobbe Condensation and Lactone Formation

The initial step employs a Stobbe condensation between Gossypol’s aldehyde moiety and dimethyl succinate under acidic conditions. This reaction forms a lactone intermediate, which is subsequently treated with sodium acetate in a 1:1 mixture of acetic anhydride and acetic acid to yield a tetracyclic naphthoate derivative. The lactonization step achieves a 90% yield, with the intermediate characterized by NMR and mass spectrometry.

Hydrolysis and Decarboxylation

The lactone intermediate undergoes alkaline hydrolysis to produce a carboxylic acid derivative, followed by decarboxylation under thermal conditions (150–200°C). This step eliminates the ester groups, yielding this compound with a reported purity of >95% after recrystallization. The overall yield for this three-step sequence is approximately 70%.

Asymmetric Synthesis of this compound Atropisomers

The chiral nature of this compound necessitates asymmetric synthesis to isolate enantiomerically pure atropisomers, which exhibit distinct biological activities.

Metallation and Coupling Reactions

A key strategy involves the metallation of binaphthyl precursors using lithium tetramethylpiperidide (LTMP) in tetrahydrofuran (THF). For example, metallation at the 2-position of a dimethoxy-substituted naphthalene derivative enables coupling with electrophilic partners, such as brominated naphthoates. This step is repeated 2–4 times to construct the binaphthyl scaffold, with each metallation achieving >80% efficiency.

Catalytic Hydrogenation

Palladium on carbon (Pd/C, 10% w/w) catalyzes the hydrogenation of prochiral intermediates at 2 bar H pressure in ethanol. This step reduces ketone groups to secondary alcohols while preserving stereochemistry, yielding enantiomerically enriched this compound precursors with 35–40% isolated yield.

Chiral Resolution of Racemic this compound

Racemic this compound is resolved into its optically pure atropisomers using preparative chiral chromatography.

Chromatographic Conditions

A RegisCell 5 µm 250 mm × 10 mm chiral column resolves (±)-Apogossypol with a mobile phase of 0.1% trifluoroacetic acid (TFA) in isopropanol/hexane (30:70 v/v) at 4 mL/min. The enantiomers elute at 12.5 min (−)-isomer and 18.2 min (+)-isomer, with baseline separation (resolution factor >1.5).

Table 1: Chiral Separation Parameters for this compound Atropisomers

| Parameter | (−)-Apogossypol | (+)-Apogossypol |

|---|---|---|

| Retention Time (min) | 12.5 | 18.2 |

| Optical Rotation [α] | −38.75° | +40.10° |

| Purity (%) | 99.2 | 98.9 |

Validation of Enantiomeric Purity

Polarimetric analysis confirms specific rotations of −38.75° for (−)-Apogossypol and +40.10° for (+)-Apogossypol. Chiral HPLC reanalysis shows no cross-contamination, ensuring >99% enantiomeric excess (ee).

Process Optimization and Scalability

Reductive Alkylation

Tosyl or mesyl derivatives of intermediates are reduced using lithium aluminum hydride (LiAlH) in refluxing THF or sodium cyanoborohydride (NaBHCN) in hexamethylphosphoramide (HMPA). These conditions achieve 85–90% conversion, though byproduct formation necessitates silica gel chromatography for purification.

Thermal Cyclization

Heating binaphthyl precursors at 200°C for 30 minutes induces cyclization to form the this compound core. This solvent-free method achieves 30% yield, which improves to 90% with extended reaction times (4 hours).

Table 2: Key Reaction Yields in this compound Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Stobbe Condensation | Dimethyl succinate, H | 90 |

| Catalytic Hydrogenation | Pd/C, H, EtOH | 35–40 |

| Chiral Resolution | Chiral HPLC | 99 |

| Thermal Cyclization | 200°C, 4 hours | 90 |

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

Apogossypol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: The reductive removal of hydroxyl groups is a crucial step in its synthesis.

Substitution: Functional groups on this compound can be substituted to create new derivatives with potentially enhanced properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used for the reductive removal of hydroxyl groups.

Substitution: Various reagents can be used depending on the desired substitution, including alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various this compound derivatives, each with unique biological activities. For example, the removal of hydroxyl groups can lead to derivatives with improved solubility and reduced toxicity .

Scientific Research Applications

Efficacy in Cancer Models

-

In Vitro Studies :

- Apogossypol demonstrated superior cytotoxicity against various cancer cell lines compared to gossypol, with lower LD50 values indicating higher potency. For instance, studies reported LD50 values for this compound ranging from 3 to 5 µM, while gossypol's ranged from 7.5 to 10 µM .

- The compound effectively induced apoptosis in lymphoma cell lines such as RS11846 and DOHH2, showing dose-dependent effects .

-

In Vivo Studies :

- In transgenic mouse models overexpressing Bcl-2, this compound significantly reduced splenomegaly and B-cell counts compared to gossypol, indicating its potential for treating B-cell malignancies .

- A study involving prostate cancer xenografts revealed that this compound inhibited tumor growth in a dose-dependent manner with reduced toxicity compared to gossypol .

Safety Profile

This compound exhibits a markedly improved safety profile compared to its parent compound gossypol. Preclinical studies have shown that mice tolerated doses of this compound that were 2 to 4 times higher than those of gossypol without significant hepatotoxicity or gastrointestinal side effects . This reduced toxicity is crucial for developing effective cancer therapies that minimize adverse effects on normal tissues.

Case Studies and Research Findings

Mechanism of Action

Apogossypol exerts its effects primarily by inhibiting the Bcl-2 family of proteins, which play a crucial role in regulating apoptosis. By binding to these proteins, this compound promotes the activation of pro-apoptotic pathways, leading to cell death. This mechanism is particularly relevant in cancer cells, where the overexpression of Bcl-2 proteins helps the cells evade apoptosis .

Comparison with Similar Compounds

Table 1: In Vitro Efficacy Comparison (Bcl-XL Inhibition)

| Compound | IC50 (µM) | Kd (µM) | EC50 (PC3ML Cells, µM) |

|---|---|---|---|

| Gossypol | 3.69 | 1.7 | 10.3 |

| This compound | 3.69 | 1.7 | 10.3 |

| BI79D10* | 0.19 | 0.17 | 1.9–4.6 |

*BI79D10: this compound derivative with 5,5’-benzyl substitutions .

This compound Derivatives

- BI79D10 : A 5,5’-benzyl-substituted derivative shows 20× greater potency (IC50 = 0.19 µM vs. Bcl-XL) and deeper insertion into hydrophobic pockets (Chemscore: 33.9 vs. 24 for this compound) . It also exhibits broader cross-reactivity with Bcl-2 (IC50 = 0.36 µM) and Mcl-1 (IC50 = 0.52 µM) .

- 8J and 8Q : These derivatives demonstrate pan-Bcl-2 inhibition (IC50 ~1 µM for all six anti-apoptotic proteins) but lower potency compared to selective inhibitors like ABT-737 .

ABT-737

- Selectivity : ABT-737 specifically targets Bcl-2, Bcl-XL, and Bcl-W (IC50 < 0.1 µM) but lacks activity against Mcl-1 and Bfl-1 .

- Efficacy : While more potent against its targets, ABT-737’s narrow spectrum limits utility in cancers reliant on Mcl-1 .

Natural Polyphenols (EGCG, Quercetin)

- EGCG: A green tea polyphenol, EGCG is 2–10× less potent than this compound against Bcl-2 family proteins, except Bcl-W .

- Quercetin : Computational studies suggest weaker binding (binding energy −7.07 kcal/mol vs. −8.2 kcal/mol for this compound) and higher IC50 values in urease inhibition (9.8 µM for this compound vs. 110 µM for quercetin) .

Antimycin A

- Similar to this compound, Antimycin A broadly inhibits Bcl-2 proteins but with lower affinity (IC50 ~5–10 µM) and poor solubility .

Pharmacokinetic and Mechanistic Distinctions

Table 2: Pharmacokinetic Profiles

| Parameter | Gossypol | This compound | BI79D10 |

|---|---|---|---|

| Clearance (L/h/kg) | 0.41 | 0.23 | 0.18 |

| Oral Bioavailability | 12.2% | 17.6% | 36% (in sesame oil) |

| Plasma Stability | 70% degradation in 1h | 85% stable | 85% stable |

| Microsomal Stability | 30% degradation | 15% degradation | 10% degradation |

- Unique Mechanisms : this compound induces ER membrane reorganization, antagonizing mitochondrial fission and BAX activation—a feature absent in gossypol and ABT-737 .

- Enantiomer Activity : Unlike gossypol, this compound’s enantiomers exhibit similar binding affinities (Kd = 1.2–1.7 µM for Bcl-XL), eliminating stereoselective toxicity concerns .

Biological Activity

Apogossypol, a derivative of gossypol, has garnered significant attention in cancer research due to its potential as a therapeutic agent. This compound is primarily recognized for its role as an antagonist of anti-apoptotic Bcl-2 family proteins, which are crucial in regulating cell survival and apoptosis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and comparisons with its parent compound gossypol.

This compound functions as a BH3 mimetic , which means it mimics the pro-apoptotic BH3-only proteins that bind to anti-apoptotic Bcl-2 proteins. By inhibiting these proteins, this compound promotes apoptosis in cancer cells. Key studies have demonstrated that this compound effectively inhibits the binding of BH3 peptides to several Bcl-2 family members, including Bcl-2, Bcl-X_L, and Mcl-1, with IC50 values ranging from 0.28 to 0.76 μM .

Efficacy in Cancer Models

This compound has shown promising results across various cancer cell lines and animal models:

- Cell Proliferation Inhibition : In vitro studies revealed that this compound significantly inhibits cell growth in human lung cancer (H460 and H1299) and B-cell lymphoma (BP3) cell lines with EC50 values of approximately 0.33 μM and 0.66 μM respectively .

- In Vivo Studies : In transgenic mice overexpressing Bcl-2 in splenic B-cells, this compound demonstrated notable efficacy in reducing splenomegaly and B-cell counts compared to controls . Furthermore, it exhibited reduced toxicity compared to gossypol, making it a safer alternative for potential clinical applications .

Comparative Toxicity

The toxicity profile of this compound is markedly improved over gossypol. Studies indicate that the maximum tolerated dose (MTD) for this compound is significantly higher than that of gossypol (800 mg/kg vs. 120 mg/kg), with this compound showing minimal adverse effects such as weight loss or lethargy in treated mice . This reduced toxicity is attributed to the absence of reactive aldehyde groups present in gossypol, which are responsible for many off-target effects .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:

| Study | Findings | Cancer Type | IC50 Values |

|---|---|---|---|

| Kitada et al., 2008 | This compound was well tolerated up to 800 mg/kg | Lymphoma | 350 nM for WSU-DLCL2 |

| Research on derivatives | Compound 8r showed enhanced stability and efficacy | Lung Cancer | 0.40 μM (H460), 0.36 μM (H1299) |

| Comparative study with Gossypol | This compound exhibited superior pharmacokinetics | Various cancers | Not specified |

Q & A

Q. What experimental methods are used to synthesize and characterize Apogossypol atropisomers?

this compound is synthesized via chiral resolution using a Whelk-O2 column (normal phase HPLC) with enantiomeric purity confirmed by optical rotation, ¹H-NMR, and high-resolution mass spectrometry (HRMS). The isomers (-)-Apogossypol and (+)-Apogossypol are resolved under conditions of 8% 2-propanol/92% hexane, achieving >94% purity . Chemical characterization includes δ¹H-NMR peaks for methyl and hydroxyl groups (e.g., δ1.55 for methyl groups) and HRMS data (observed [M+H]⁺ 463.2108 for C₂₈H₃₀O₆) .

Q. How can researchers validate the binding affinity of this compound to Bcl-xL?

Binding assays employ 1D and 2D NMR techniques with ¹⁵N-labeled Bcl-xL proteins. For example, chemical shift perturbations in [¹⁵N,¹H]-HSQC spectra at 125 μM protein concentration reveal binding modes. Fluorescence polarization assays (FPA) using FITC-labeled Bak peptides quantify competitive displacement, with results analyzed via dose-response curves .

Q. What in vitro models are appropriate for testing this compound’s anticancer activity?

Lymphoma cell lines (e.g., RS11846 and DOHH2) are cultured in RPMI 1640 media with 10% serum. Cell viability is measured using MTT or Hoechst 33258 staining, with apoptosis quantified via nuclear fragmentation. Dose-dependent effects are validated at concentrations ranging from 5–50 μM .

Advanced Research Questions

Q. How do molecular docking studies explain the differential activity of this compound atropisomers?

Docking simulations (e.g., GOLD software with ChemScore) using Bcl-xL’s crystal structure (PDB:1BXL) show both isomers adopt similar binding conformations in the hydrophobic groove. Despite identical docking scores, subtle steric variations due to aldehyde groups in Gossypol (unlike this compound) may explain divergent biological activities .

Q. How should researchers address contradictions in this compound’s reported efficacy across studies?

Discrepancies (e.g., duplicated apoptosis data in LNCaP cells ) require cross-verification of experimental parameters:

- Replication : Ensure consistent cell lines (e.g., LNCaP vs. RS11846), incubation times (48 vs. 72 hours), and controls (DMSO vs. Gossypol).

- Methodological transparency : Disclose HPLC purity levels, batch variations, and statistical power (e.g., n=3 independent trials with ±SD) .

Q. What strategies optimize enantiomeric resolution of this compound for structure-activity studies?

Screening chiral columns (e.g., Chiralpak AD, Whelk-O2) under varied mobile phases (e.g., hexane/2-propanol vs. ethanol/water) improves resolution. Normal-phase conditions with 0.1% acetic acid enhance peak symmetry, while enantiomeric excess (>98%) is confirmed via circular dichroism (CD) or X-ray crystallography .

Q. How can NMR-based assays distinguish direct binding from nonspecific interactions?

Titration experiments with ¹⁵N-labeled Bcl-xL monitor chemical shift perturbations (CSPs) at increasing this compound concentrations (50–500 μM). Specific binding displays slow-exchange CSPs in HSQC spectra, while nonspecific interactions show rapid signal attenuation. Control experiments with scrambled peptides validate target engagement .

Methodological Considerations

- Literature Review : Use Google Scholar with Boolean operators (e.g., "this compound" AND "Bcl-xL" NOT "Gossypol") and limiters (e.g., 2015–2025) to filter irrelevant studies .

- Data Reproducibility : Adopt the FINER criteria (Feasible, Novel, Ethical, Relevant) to design experiments with sufficient statistical power and negative controls .

- Ethical Reporting : Disclose enantiomeric purity, cell line authentication, and conflict of interest in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.